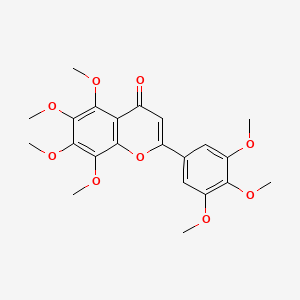

5'-Methoxynobiletin

説明

特性

IUPAC Name |

5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-24-14-8-11(9-15(25-2)17(14)26-3)13-10-12(23)16-18(27-4)20(28-5)22(30-7)21(29-6)19(16)31-13/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAELIRBOLQZEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219909 | |

| Record name | 4H-1-Benzopyran-4-one, 5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-36-2 | |

| Record name | 5′-Methoxynobiletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 67580 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67580 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8,3',4',5'-HEPTAMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE42EJY6FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5'-Methoxynobiletin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Methoxynobiletin, a polymethoxyflavone (PMF), has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of its natural sources, detailed isolation methodologies, and insights into its biological activities, with a focus on relevant signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound, also referred to in scientific literature as 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF), is predominantly found in the peels of various citrus species. The concentration of this compound can vary significantly depending on the cultivar, growing conditions, and maturity of the fruit.

Table 1: Quantitative Data of this compound (Heptamethoxyflavone) in Various Citrus Peels

| Citrus Species | Cultivar/Variety | Concentration of Heptamethoxyflavone (ppm) | Reference |

| Citrus sinensis | Mexican Sweet Orange | Present, but not individually quantified | [1] |

| Citrus reticulata | Tangerine | Present, but not individually quantified | [1] |

| Citrus sp. | Ortanique | Present, but not individually quantified | [1] |

| Hybrid Citrus | Hallabong | 15,400 (in dried peels) | [2] |

Note: The term "heptamethoxyflavone" in the cited literature often refers to this compound, but isomeric variations can exist. Further analytical confirmation is always recommended.

Beyond the more common citrus varieties, this compound has also been reported in Citrus hassaku and Citrus medica[3]. The peels of these fruits, often considered agricultural waste, represent a rich and sustainable source for the extraction of this valuable compound.

Isolation and Purification Protocols

The isolation of this compound from citrus peels involves a multi-step process encompassing extraction and chromatographic purification. The lipophilic nature of polymethoxyflavones dictates the use of organic solvents for efficient extraction.

Extraction

Objective: To extract crude polymethoxyflavones from dried citrus peel powder.

Materials:

-

Dried and powdered citrus peels

-

Methanol or 90% Ethanol[4]

-

Ultrasonic bath or Soxhlet apparatus

-

Rotary evaporator

Protocol:

-

The dried and ground citrus peel powder is subjected to extraction with a suitable organic solvent. Methanol is commonly used for this purpose[1]. Alternatively, ultrasound-assisted extraction with 90% ethanol at a controlled temperature (e.g., 41°C) can be employed for enhanced efficiency[4].

-

For exhaustive extraction, the process is typically repeated multiple times.

-

The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract rich in polymethoxyflavones.

Chromatographic Purification

Objective: To isolate and purify this compound from the crude extract.

Materials:

-

Crude PMF extract

-

Silica gel for column chromatography

-

Solvents for mobile phase (e.g., hexane, ethyl acetate)

-

Supercritical Fluid Chromatography (SFC) system (optional, for scalable isolation)[5][6]

-

High-Performance Liquid Chromatography (HPLC) system for analysis and final purification

Protocol for Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using a non-polar solvent like hexane.

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Fractions containing the target compound are combined and the solvent is evaporated.

-

Further purification can be achieved by repeated column chromatography or by preparative HPLC to obtain highly pure this compound.

Protocol for Supercritical Fluid Chromatography (SFC): For larger scale and more efficient purification, SFC is a powerful technique[5][6].

-

The crude extract is dissolved in a suitable solvent.

-

The dissolved extract is injected into the SFC system.

-

Separation is achieved using supercritical carbon dioxide as the main mobile phase, often with a co-solvent such as methanol or ethanol.

-

The separation is optimized by adjusting pressure, temperature, and co-solvent gradient.

-

Fractions are collected and analyzed by HPLC to confirm the purity of the isolated this compound.

The following diagram illustrates a general workflow for the isolation of this compound.

Isolation Workflow for this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being of particular interest.

Anti-inflammatory Activity

Studies have demonstrated that this compound (HMF) possesses significant anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[7]. The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[7].

Involvement in Cellular Signaling

While direct studies on the comprehensive signaling network of this compound are ongoing, research on related polymethoxyflavones provides valuable insights. For instance, 5-demethylnobiletin, a structurally similar compound, has been shown to activate the LKB1-AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and has implications in metabolic diseases[8]. Furthermore, other PMFs have been reported to modulate the PI3K/Akt/mTOR signaling pathway, which is central to cell growth, proliferation, and survival[9].

The following diagram illustrates a potential signaling pathway influenced by this compound and related PMFs, leading to anti-inflammatory and other cellular effects.

Potential Signaling Pathways Modulated by this compound.

Conclusion

This compound stands out as a promising bioactive compound with significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. Citrus peels, an abundant and underutilized resource, serve as a viable natural source for its isolation. The methodologies outlined in this guide provide a solid foundation for researchers to extract and purify this compound for further investigation. Elucidating the precise molecular mechanisms and signaling pathways affected by this compound will be crucial for its future development as a therapeutic agent. This technical guide aims to facilitate and accelerate research efforts in this exciting field.

References

- 1. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C22H24O9 | CID 72815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient and scalable method in isolation of polymethoxyflavones from orange peel extract by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Demethylnobiletin and 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5'-Methoxynobiletin: Chemical Structure, Properties, and Biological Activities

This technical guide provides a comprehensive overview of this compound, a polymethoxyflavone with significant therapeutic potential. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols and visual representations of its mechanisms of action are included to support further research and development.

Chemical Identity and Properties

This compound, also known as 5,6,7,8,3',4',5'-heptamethoxyflavone, is a flavonoid distinguished by the presence of seven methoxy groups attached to its core flavone structure.[1] This high degree of methoxylation significantly influences its chemical and biological properties.

Chemical Structure

The chemical structure of this compound is characterized by a flavone backbone with methoxy groups at positions 5, 6, 7, 8 on the A-ring and 3', 4', and 5' on the B-ring.

IUPAC Name: 5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1]

Chemical Formula: C₂₂H₂₄O₉[1]

Molecular Weight: 432.42 g/mol [2][3][4]

CAS Number: 6965-36-2[1]

SMILES String: COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Yellow powder | [2] |

| Melting Point | 101.5-102.5 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4] |

| LogP | 3.52 |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, primarily attributed to its anti-inflammatory, anticancer, and neuroprotective properties. These effects are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory and Antinociceptive Activity

This compound exhibits significant anti-inflammatory and pain-relieving effects.[1] Studies have shown that it can reduce the production of pro-inflammatory mediators.[1] Its antinociceptive properties have been observed in both neurogenic and inflammatory pain models.[5]

Mechanism of Action: The anti-inflammatory effects of related polymethoxyflavones involve the inhibition of key signaling pathways such as the MAPK and Akt pathways.[2] For instance, the related compound 5-demethylnobiletin has been shown to inhibit 5-lipoxygenase (5-LOX) and elastase release in neutrophils, without affecting cyclooxygenase-2 (COX-2) expression.[6] This suggests a targeted mechanism on specific inflammatory pathways.

A proposed signaling pathway for the anti-inflammatory action is depicted below.

Anticancer Activity

Polymethoxyflavones, including derivatives of this compound, have shown promising anticancer activities against various cancer cell lines.[3] These compounds can inhibit cell proliferation and induce apoptosis. For instance, 5-demethylnobiletin, a related compound, has demonstrated cytotoxic effects on liver cancer cell lines.[3] The anticancer efficacy is often linked to the substitution pattern of the methoxy groups on the flavonoid rings.

Mechanism of Action: The anticancer effects of related methoxyflavones are associated with the suppression of signaling pathways crucial for cancer cell survival and proliferation, such as the MAPK and Akt signaling pathways.[2] They can also induce cell cycle arrest.

A simplified diagram illustrating the potential anticancer mechanism is provided below.

Neuroprotective Effects

Certain polymethoxyflavones have been investigated for their neurotrophic and neuroprotective actions. For example, 5-demethylnobiletin has been shown to promote neurite outgrowth in PC12 cells.[4] This activity is mediated through the activation of several kinase-dependent signaling pathways.

Mechanism of Action: The neurotrophic effects of related compounds are linked to the activation of MAPK/ERK, PKA, and PKC-dependent CREB signaling pathways.[4] This stimulation of crucial neuronal signaling pathways suggests a potential therapeutic role in neurodegenerative diseases.

The signaling cascade leading to neuritogenesis is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Simple and fast UPLC-MS method for quantifying the anti-inflammatory candidate this compound in rat plasma: Validation and application in a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

An In-depth Technical Guide to the Biosynthesis of Nobiletin and Related Polymethoxyflavones in Citrus

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Polymethoxyflavones (PMFs) are a unique class of flavonoids found almost exclusively in the peels of citrus fruits.[1] These compounds, characterized by multiple methoxy groups on the flavone backbone, exhibit a wide range of significant biological activities, including anti-inflammatory, anti-carcinogenic, and neuroprotective properties.[2][3] Nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone) and its hydroxylated derivatives, such as 5-demethylnobiletin, are among the most studied PMFs for their potential therapeutic applications.[4][5] Understanding the intricate biosynthetic pathway of these molecules is critical for metabolic engineering efforts aimed at enhancing their production in citrus or heterologous systems. This guide provides a comprehensive overview of the 5'-methoxynobiletin (nobiletin) biosynthesis pathway, detailing the core enzymatic steps, key O-methyltransferases (OMTs), and regulatory aspects. It includes quantitative data on PMF accumulation, detailed experimental protocols for their analysis, and visual diagrams of the key pathways and workflows to facilitate advanced research and development.

The Core Flavonoid Biosynthetic Pathway: Building the Flavone Backbone

The biosynthesis of all flavonoids, including PMFs, begins with the general phenylpropanoid pathway.[6] The process starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA. This molecule serves as a key precursor, condensing with three molecules of malonyl-CoA in a reaction catalyzed by chalcone synthase (CHS) to form naringenin chalcone.[7] Subsequently, chalcone isomerase (CHI) catalyzes the cyclization of naringenin chalcone into the flavanone naringenin, a central intermediate from which various flavonoid classes are derived.[7] For the synthesis of PMFs, naringenin is converted to the flavone apigenin, which then serves as the foundational structure for subsequent hydroxylation and methylation reactions.

The Polymethoxyflavone Pathway: From Flavone to Nobiletin

The immense diversity of PMFs in citrus arises from a series of position-specific hydroxylation and O-methylation reactions that decorate the flavone core.[8] The biosynthesis of nobiletin is a multi-step process catalyzed by a series of hydroxylases and, most critically, O-methyltransferases (OMTs). OMTs are a large family of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid ring.[9]

The proposed pathway to nobiletin often proceeds through tangeretin (5,6,7,8,4'-pentamethoxyflavone).[6][10] This involves sequential methylation of the hydroxyl groups at positions 5, 6, 7, 8, and 4'. The final step in nobiletin biosynthesis is the methylation of the 3'-hydroxyl group. A key enzyme identified in this process is CitOMT, which has been shown to exhibit methylation activity at the 3'-position of flavones, a crucial step for converting a tangeretin-like precursor to nobiletin.[6] The overall process is a combinatorial series of reactions, and the exact order can vary, leading to a diverse array of PMFs.

Quantitative Data on PMF Accumulation

The concentration of nobiletin and related PMFs varies significantly among different citrus species and tissues, with the highest concentrations typically found in the peel (flavedo).[8][11] This variation is attributed to differential expression of the OMT genes responsible for their synthesis.[9]

Table 1: Concentration of Major PMFs in Tangerine (Citrus tangerina) Peel Extract

| Compound | Concentration (mg/g of extract) |

|---|---|

| Nobiletin | 210.87 ± 0.57 |

| Tangeretin | 55.66 ± 0.62 |

| Sinensetin | 28.11 ± 1.11 |

| 5-Demethylnobiletin | 24.66 ± 0.33 |

| Isosinensetin | 12.90 ± 0.12 |

| Tetramethyl-O-scutellarin | 12.14 ± 0.36 |

| 3,5,6,7,8,3′,4′-Heptamethoxyflavone | 7.68 ± 0.46 |

Data sourced from a study on "Dahongpao" tangerine peel.[12]

Table 2: Total PMF Content in Peels of Various Citrus Cultivars

| Citrus Cultivar | Total PMF Concentration (ppm) |

|---|---|

| Ortanique | 34,393 ± 272 |

| Tangerine | 28,389 ± 343 |

| Mexican Sweet Orange | 21,627 ± 494 |

Data represents the sum of six major PMFs quantified.[11]

Experimental Protocols

Accurate analysis of PMF biosynthesis requires robust methodologies for extraction, quantification, and enzyme characterization.

Protocol 1: Extraction and Quantification of PMFs from Citrus Peel via HPLC

This protocol outlines a standard procedure for the analysis of PMFs using reverse-phase high-performance liquid chromatography (HPLC).[5][11]

1. Sample Preparation:

-

Collect fresh citrus peel (flavedo).

-

Dry the peels until brittle (sun-drying or lyophilization).

-

Grind the dried peels into a fine powder using a grinder or mortar and pestle.

2. Extraction:

-

Weigh approximately 1.0 g of the dried peel powder into a conical tube.

-

Add 20 mL of methanol (reagent-grade).

-

Vortex thoroughly and sonicate in a water bath for 30 minutes to ensure complete extraction.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm).

-

Mobile Phase: A gradient elution using a ternary system is often effective. For example:

-

Solvent A: Water

-

Solvent B: Methanol

-

Solvent C: Acetonitrile

-

-

Gradient Program:

-

0-10 min: 80% A, 10% B, 10% C

-

10-25 min: Ramp to 0% A, 50% B, 50% C

-

25-30 min: Hold at 0% A, 50% B, 50% C

-

30-35 min: Return to initial conditions for equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 330 nm.

-

Quantification: Create a calibration curve using pure standards of nobiletin, tangeretin, and other relevant PMFs. Calculate concentrations in the sample based on the peak area.

Protocol 2: In Vitro Functional Assay of a Recombinant Citrus OMT

This protocol describes how to express a candidate OMT gene and test its enzymatic activity against potential flavonoid substrates.[6]

1. Gene Cloning and Protein Expression:

-

Isolate total RNA from citrus tissue (e.g., young fruit peel) known to express OMT genes.

-

Synthesize cDNA via reverse transcription.

-

Amplify the full-length coding sequence of the target OMT gene (e.g., CitOMT) using specific primers.

-

Clone the PCR product into an expression vector (e.g., pET vector with a His-tag).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant His-tagged protein using a Ni-NTA affinity column.

2. Enzyme Assay:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

100 µM flavonoid substrate (e.g., 3'-hydroxy-5,6,7,8,4'-pentamethoxyflavone) dissolved in DMSO.

-

200 µM S-adenosyl-L-methionine (SAM) as the methyl donor.

-

5 µg of the purified recombinant OMT protein.

-

-

Bring the total reaction volume to 100 µL with nuclease-free water.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 10 µL of 20% HCl.

3. Product Analysis:

-

Extract the reaction products by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

Resuspend the dried residue in 50 µL of methanol.

-

Analyze the sample using HPLC or LC-MS to identify and quantify the methylated product by comparing its retention time and mass spectrum to an authentic standard (e.g., nobiletin).

Regulation of PMF Biosynthesis

The biosynthesis of PMFs is tightly regulated, both spatially and temporally. The expression of key OMT genes is often highest in the fruit peel (flavedo) and varies significantly during different stages of fruit development.[9] Studies have shown that the expression of genes like CitOMT in Ponkan mandarin is much higher than in Satsuma mandarin, which directly correlates with the higher accumulation of nobiletin in the former.[6] This differential gene expression is the primary mechanism controlling the wide variation in PMF content observed across the citrus genus. While specific transcription factors directly regulating these OMTs are still being elucidated, the developmental stage of the fruit is a clear determining factor for the level of gene expression and subsequent PMF synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Citrus Polymethoxyflavones Regulate against Aging-Associated Diseases: Advances in Biological Mechanisms Responsible for Their Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and functional analysis of the nobiletin biosynthesis-related gene CitOMT in citrus fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neofunctionalization of an OMT cluster dominates polymethoxyflavone biosynthesis associated with the domestication of citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematic analysis of O-methyltransferase gene family and identification of potential members involved in the formation of O-methylated flavonoids in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Mechanisms of Action of 5'-Methoxynobiletin and Related Hydroxylated Metabolites

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 5'-Methoxynobiletin, a polymethoxyflavone (PMF) found in citrus peels and certain medicinal plants, along with its key metabolite 5-demethylnobiletin (5DN), has garnered significant scientific interest for its diverse pharmacological activities. This document provides an in-depth technical overview of the in vitro mechanisms of action, focusing on the anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to facilitate a comprehensive understanding for research and development applications.

Anti-inflammatory Mechanisms

This compound and its derivatives exhibit potent anti-inflammatory properties by modulating key enzymatic and signaling pathways involved in the inflammatory response. In vitro studies, primarily using macrophage cell lines like RAW 264.7, have elucidated several core mechanisms.

A primary mechanism involves the downregulation of pro-inflammatory enzymes and mediators. The metabolite 5-demethylnobiletin (5DN) and its subsequent metabolites (M1, M2, M3) have been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[1][2] Interestingly, the metabolites M2 (5,4'-didemethylnobiletin) and M3 (5,3',4'-tridemethylnobiletin) often show stronger inhibitory effects on NO production and iNOS/COX-2 expression than the parent compound, 5DN.[1][2]

Further studies indicate that the anti-inflammatory action of 5-demethylnobiletin involves the direct inhibition of 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes, without significantly affecting COX-2 expression in certain models.[3] It also inhibits the release of elastase from human neutrophils, another key process in inflammation.[3][4]

Quantitative Data: Anti-inflammatory Activity

| Compound | Cell Line | Assay | Target | Concentration | Result (% Inhibition) | Reference |

| 5-Demethylnobiletin (5DN) | RAW 264.7 | NO Production | iNOS | 5 µM | Significant Inhibition | [1] |

| 5-Demethylnobiletin (5DN) | RAW 264.7 | NO Production | iNOS | 10 µM | Significant Inhibition | [1] |

| Metabolite M2 | RAW 264.7 | NO Production | iNOS | 5 µM | Stronger Inhibition than 5DN | [1] |

| Metabolite M3 | RAW 264.7 | NO Production | iNOS | 10 µM | Stronger Inhibition than 5DN | [1] |

| 5-Demethylnobiletin (5DN) | Human Neutrophils | Elastase Release | Elastase | 10 µM | 48% | [4] |

Signaling Pathway: Inflammatory Response Inhibition

Caption: LPS-induced inflammatory pathway and points of inhibition by 5'-MN derivatives.

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its metabolites. Cells are pre-treated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, with the exception of the negative control group.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Assay: After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate. 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added, followed by a 10-minute incubation at room temperature, protected from light.

-

Color Development: 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the plate is incubated for another 10 minutes at room temperature.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Anticancer Mechanisms

Methoxyflavones demonstrate significant anticancer potential by modulating signaling pathways critical for cell proliferation, survival, and apoptosis.[5] Their mechanism of action often involves the induction of cell cycle arrest and apoptosis through the suppression of pro-survival pathways like MAPK and Akt.[6]

In triple-negative breast cancer (TNBC) cells, related hexamethoxyflavones have been shown to inhibit cell growth by suppressing the MAPK and Akt signaling cascades.[6] This leads to cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[6] The anticancer effects of methoxyflavones are also linked to the modulation of apoptosis-related proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7]

Furthermore, some methoxyflavone derivatives trigger apoptosis through pathways involving reactive oxygen species (ROS). For instance, 5-Hydroxy-7-methoxyflavone induces cytotoxicity in HCT-116 human colon carcinoma cells by generating ROS, which in turn causes mitochondrial membrane disruption, cytochrome c release, and subsequent activation of caspase-3, a key executioner of apoptosis.[8]

Quantitative Data: Anticancer Activity

| Compound | Cell Line | Assay | Result (IC₅₀) | Reference |

| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 (Breast Cancer) | Cytotoxicity | 8.58 µM | [9][10] |

| Sudachitin | HCT-116 (Colorectal) | Cell Viability (48h) | 56.23 µM | [10] |

| Sudachitin | HT-29 (Colorectal) | Cell Viability (48h) | 37.07 µM | [10] |

| Acacetin | (Cancer Cell Line) | Cell Viability (24h) | ~25 µM | [10] |

Signaling Pathway: Pro-Apoptotic and Anti-Proliferative Effects

References

- 1. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of 5-O-demethylnobiletin, a polymethoxyflavone isolated from Sideritis tragoriganum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. preprints.org [preprints.org]

A Comprehensive Technical Guide to the Pharmacological Activities of 5'-Methoxynobiletin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Methoxynobiletin, also known as 5-demethylnobiletin (5DN), is a prominent polymethoxyflavone (PMF) found in citrus peels. This technical guide provides an in-depth overview of its diverse pharmacological activities, focusing on its anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory properties. This document details the molecular mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols for cited assays, and visualizes the intricate signaling pathways and workflows using Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound (Figure 1) is a hydroxylated polymethoxyflavone that has garnered significant scientific interest due to its broad spectrum of biological activities. As a metabolite of nobiletin, another well-studied PMF, this compound often exhibits enhanced potency, making it a promising candidate for further investigation as a therapeutic agent. This guide will explore its key pharmacological effects and the underlying molecular mechanisms.

Figure 1: Chemical Structure of this compound

A simple representation of the molecule's name.

Pharmacological Activities

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators in various in vitro and in vivo models.[1][2][3]

Mechanism of Action:

The anti-inflammatory action of this compound is primarily attributed to its ability to suppress the activation of the JAK2/STAT3 and MAPK signaling pathways.[1][4] In lipopolysaccharide (LPS)-stimulated macrophages, this compound and its metabolites have been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5] This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively. Furthermore, it has been observed to inhibit the formation of leukotriene B4 and the release of elastase in neutrophils.[2] Some studies also suggest that its metabolites can induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1).[5]

Signaling Pathway:

Anti-inflammatory signaling pathway of this compound.

Anticancer Activity

This compound exhibits significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines.[6][7] Its anticancer activity is often more potent than its parent compound, nobiletin.[8]

Mechanism of Action:

The anticancer mechanisms of this compound are multi-faceted. It has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, and promote apoptosis through both intrinsic and extrinsic pathways.[8] Key signaling pathways implicated in its anticancer effects include the inhibition of the ERK1/2, AKT, and STAT3 pathways.[8] By downregulating the phosphorylation of these kinases, this compound can modulate the expression of proteins involved in cell cycle progression (e.g., Cyclin D1, CDK6) and apoptosis (e.g., Bcl-2, Bax, caspases).[8]

Quantitative Data:

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 22 | [8] |

| HCT-116 | Colon Cancer | ~15 | [8] |

| COLO 205 | Colon Cancer | ~10 | [8] |

| A549 | Lung Cancer | 79-fold lower than Tangeretin | [9] |

| H460 | Lung Cancer | 57-fold lower than Tangeretin | [9] |

| H1299 | Lung Cancer | 56-fold lower than Tangeretin | [9] |

| U87-MG | Glioblastoma | ~50 | [10] |

| A172 | Glioblastoma | ~50 | [10] |

| U251 | Glioblastoma | ~50 | [10] |

| THP-1 | Leukemia | 32.3 | [10] |

Signaling Pathway:

Anticancer signaling pathway of this compound.

Neuroprotective Effects

This compound has demonstrated neurotrophic and neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases.[1][6]

Mechanism of Action:

The neuroprotective effects of this compound are linked to its ability to stimulate neurite outgrowth and neuronal differentiation.[6] This is achieved through the activation of the MAPK/ERK, PKA, and PKC signaling pathways, which converge on the phosphorylation of the cyclic AMP response element-binding protein (CREB).[6] Activated CREB then promotes the transcription of genes involved in neuronal survival and plasticity. Interestingly, its action appears to be independent of the TrkA receptor, which is the primary receptor for nerve growth factor (NGF).[6] Furthermore, studies on its metabolites have shown neuroprotection against ferroptosis in PC12 cells.[11]

Signaling Pathway:

Neuroprotective signaling pathway of this compound.

Metabolic Regulation

This compound and its derivatives have been shown to play a role in regulating lipid metabolism, suggesting potential applications in metabolic disorders.

Mechanism of Action:

A key mechanism in its metabolic regulatory function is the activation of the LKB1-AMP-activated protein kinase (AMPK) pathway.[12][13] Activation of AMPK, a central regulator of cellular energy homeostasis, can lead to the suppression of adipogenesis and a reduction in lipid accumulation.[12] Studies have shown that a synthetic acetylated derivative of this compound can reduce triacylglycerol content in preadipocytes and decrease body weight and intra-abdominal fat in diet-induced obese mice.[12][13]

Signaling Pathway:

Metabolic regulation pathway of this compound derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the production of nitric oxide by macrophages in response to inflammatory stimuli and the inhibitory effect of this compound.

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, nitrite reacts with sulfanilic acid to produce a diazonium ion, which is then coupled with N-(1-naphthyl)ethylenediamine to form a chromophoric azo derivative which can be measured by its absorbance at 540-570 nm.

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of this compound for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody. The detection antibody is linked to an enzyme, and in the final step, a substrate is added that is converted by the enzyme into a detectable signal.

Protocol (General for TNF-α):

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

-

Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to stop the reaction.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.

Western Blot Analysis for Phosphorylated Proteins

Objective: To detect the phosphorylation status of specific proteins in signaling pathways (e.g., p-ERK, p-AKT, p-STAT3).

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

-

Cell Lysis: Lyse the treated cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Analyze the band intensities to determine the relative levels of the phosphorylated protein. Often, the membrane is stripped and re-probed for the total protein as a loading control.

Neurite Outgrowth Assay

Objective: To assess the effect of this compound on neuronal differentiation and neurite extension.

Principle: This assay measures the ability of a compound to promote the growth of neurites from neuronal cells, such as PC12 cells. Neurite outgrowth is a critical process in neuronal development and regeneration.

Protocol:

-

Cell Seeding: Seed PC12 cells on a poly-L-lysine coated plate or coverslips at a low density.

-

Compound Treatment: Treat the cells with different concentrations of this compound. Include a positive control (e.g., NGF) and a negative control (vehicle).

-

Incubation: Incubate the cells for a period of 24 to 72 hours to allow for neurite outgrowth.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite outgrowth by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than a certain threshold (e.g., twice the cell body diameter).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies have shown that it has a relatively short half-life and moderate oral bioavailability.[14] Following oral administration, this compound is metabolized into several derivatives, primarily through demethylation.[1][4] The major metabolites identified are 5,3'-didemethylnobiletin (M1), 5,4'-didemethylnobiletin (M2), and 5,3',4'-tridemethylnobiletin (M3).[1][4] Importantly, these metabolites often exhibit greater biological activity than the parent compound.[5][6]

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects. Its mechanism of action involves the modulation of multiple key signaling pathways. The enhanced potency of its metabolites further underscores its therapeutic potential. This technical guide provides a comprehensive resource for researchers and professionals, summarizing the current knowledge on this compound and offering detailed experimental protocols to facilitate further investigation and development of this compelling bioactive molecule. Future research should focus on in vivo efficacy studies and clinical trials to fully elucidate its therapeutic utility.

References

- 1. 5-Demethylnobiletin: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of 5-O-demethylnobiletin, a polymethoxyflavone isolated from Sideritis tragoriganum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 5. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemopreventive effect of 5-demethylnobiletin, a unique citrus flavonoid on colitis-driven colorectal carcinogenesis in mice is associated with its colonic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-demethyltangeretin inhibits human nonsmall cell lung cancer cell growth by inducing G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid and comprehensive metabolites identification of 5-demethylnobiletin in rats using UPLC/Triple-TOF-MS/MS based on multiple mass defect filter and their neuroprotection against ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Demethylnobiletin and 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Demethylnobiletin and 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice. | Semantic Scholar [semanticscholar.org]

- 14. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

5'-Methoxynobiletin: A Comprehensive Technical Guide to its Analgesic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Methoxynobiletin (5-MeONB), a polymethoxyflavone predominantly found in the peel of citrus fruits, has emerged as a promising natural compound with significant therapeutic potential. While its anti-inflammatory properties have been a primary focus of research, growing evidence highlights its potent analgesic effects, suggesting its utility as a novel agent for pain management. This technical guide provides an in-depth overview of the current understanding of this compound as an analgesic, consolidating quantitative data, detailing experimental methodologies, and visualizing its mechanistic pathways.

Quantitative Analgesic Efficacy

The analgesic properties of this compound have been evaluated in various preclinical models of pain. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of its efficacy.

| Analgesic Assay | Animal Model | Route of Administration | Dose | Effect | Reference |

| Formalin Test (Neurogenic Phase) | Mice | Oral | 100 mg/kg | 68% inhibition of licking time | [1] |

| Formalin Test (Inflammatory Phase) | Mice | Oral | 100 mg/kg | 91% inhibition of licking time | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the analgesic activity of this compound.

Formalin Test

The formalin test is a widely used model of tonic chemical pain that allows for the assessment of both neurogenic (first phase) and inflammatory (second phase) pain responses.

-

Animals: Male Swiss mice (20-25 g) are typically used.

-

Acclimatization: Animals are allowed to acclimate to the testing environment for at least 30 minutes before the experiment.

-

Drug Administration: this compound is administered orally (p.o.) at the desired dose (e.g., 100 mg/kg) 30-60 minutes before the formalin injection. A vehicle control group receives the same volume of the vehicle.

-

Induction of Nociception: 20 µL of a 1-5% formalin solution in saline is injected subcutaneously into the plantar surface of the right hind paw.

-

Observation: Immediately after the injection, the animal is placed in a transparent observation chamber. The cumulative time spent licking or biting the injected paw is recorded for two distinct periods: 0-5 minutes (first phase) and 15-30 minutes (second phase).

-

Data Analysis: The percentage of inhibition of the nociceptive response is calculated for each phase compared to the vehicle-treated group.

Experimental Workflow for the Formalin Test

Caption: Workflow of the formalin test for assessing analgesic activity.

Carrageenan-Induced Paw Edema

This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of a compound in response to an inflammatory stimulus.

-

Animals: Male Wistar rats (150-200 g) or Swiss mice (20-25 g) are commonly used.

-

Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

-

Drug Administration: this compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at various doses 30-60 minutes before the carrageenan injection.

-

Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Experimental Workflow for Carrageenan-Induced Paw Edema

References

In Vivo Preclinical Profile of 5'-Methoxynobiletin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5'-Methoxynobiletin (5'-MeONB), a polymethoxyflavone found in Ageratum conyzoides, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the existing in vivo preclinical data on this compound, with a focus on its pharmacokinetics and demonstrated anti-inflammatory and antinociceptive activities. All quantitative data from the cited studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key studies are provided, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams. Notably, this review also highlights a significant gap in the current research landscape: the absence of published in vivo studies investigating the efficacy of this compound in cancer and neuroprotection, as well as a lack of formal in vivo toxicity assessments.

Pharmacokinetic Profile

The in vivo pharmacokinetic behavior of this compound has been characterized in rats and mice, revealing key insights into its absorption, distribution, metabolism, and excretion.

Quantitative Pharmacokinetic Data

The plasma concentration-time profiles of this compound in both rats and mice are best described by a one-compartment model.[1] Following intravenous administration in rats, 5'-MeONB exhibits a short half-life, high clearance, and a moderate volume of distribution at steady state.[1] Oral administration results in similar pharmacokinetic characteristics, with a notable low oral bioavailability ranging from 8% to 11%.[1][2]

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats

| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |

| λ (h⁻¹) | 0.55 ± 0.03 | 0.29 ± 0.2 |

| Tₘₐₓ (h) | - | 2.71 ± 0.49 |

| Cₘₐₓ (mg/L) | - | 0.62 ± 0.21 |

| AUC₀-∞ (mg·h/L) | 8.19 ± 4.1 | 3.65 ± 0.8 |

| t₁/₂ elimination (h) | 1.26 ± 0.1 | 2.31 ± 0.9 |

| CL (L/h·kg) | 1.22 ± 0.26 | 13.68 ± 0.29 |

| Vd,ss (L/kg) | 2.24 ± 0.32 | 47.46 ± 10.10 |

| F (%) | - | 8.67 |

Data sourced from InvivoChem, citing preclinical investigations.[2]

Experimental Protocol: Pharmacokinetic Analysis in Wistar Rats

Animal Model: Male Wistar rats.[2]

Administration:

Sample Collection: Blood samples were collected at predetermined time points post-administration. Plasma was separated for analysis.[1]

Analytical Method: Plasma concentrations of this compound were quantified using a validated Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method following plasma protein precipitation.[1]

Pharmacokinetic Modeling: The plasma concentration-time data were fitted to a one-compartment model to determine the key pharmacokinetic parameters.[1]

Experimental workflow for pharmacokinetic studies of this compound in rats.

Anti-Inflammatory and Antinociceptive Effects

In vivo studies have demonstrated the anti-inflammatory and antinociceptive properties of this compound in rodent models.

Quantitative Pharmacodynamic Data

Oral administration of this compound in Swiss mice significantly reduced nocifensive behavior in the formalin-induced pain model.[2] The compound exhibited inhibitory effects in both the neurogenic and inflammatory phases of the test, with a more pronounced effect in the inflammatory phase.[1][2] At a dose of 5 mg/kg administered intraperitoneally, this compound has been shown to decrease various pro-inflammatory mediators, protein concentration in exudate, neutrophil influx, and white blood cell count.[2]

Table 2: Antinociceptive Effect of Oral this compound (100 mg/kg) in the Formalin Test in Swiss Mice

| Time Post-Administration | Inhibition of Nociceptive Response (Neurogenic Phase) | Inhibition of Nociceptive Response (Inflammatory Phase) |

| 15 min | 43 ± 3% | 70 ± 8% |

| 30 min | 68 ± 6% | 91 ± 3% |

| 60 min | 53 ± 5% | 85 ± 3% |

Data represents the percentage of inhibition compared to the control group.[2]

Experimental Protocol: Formalin-Induced Nociception in Swiss Mice

Animal Model: Female Swiss mice.[2]

Administration: A single oral dose of 100 mg/kg of this compound was administered.[1]

Nociception Induction: Formalin (a solution of formaldehyde) was injected into the paw of the mice to induce a biphasic nocifensive response (licking, biting of the paw).[1]

Data Collection: The duration of nocifensive behavior was recorded at different time points (15, 30, 60, 180, and 360 minutes) after oral administration of 5'-MeONB.[1] The two phases of the response, neurogenic (early phase) and inflammatory (late phase), were analyzed separately.

Workflow for the formalin-induced nociception assay in mice.

Research Gaps: Cancer, Neuroprotection, and Toxicity

A thorough review of the current scientific literature reveals a significant lack of in vivo preclinical data for this compound in the areas of oncology and neurodegenerative diseases. While some in vitro studies and research on structurally related polymethoxyflavones, such as nobiletin, suggest potential anti-cancer and neuroprotective activities, these effects have not been substantiated for this compound in animal models.

Furthermore, there is a notable absence of formal in vivo toxicity studies. Key toxicological endpoints such as acute, sub-chronic, and chronic toxicity have not been reported. The determination of a No-Observed-Adverse-Effect Level (NOAEL) and the median lethal dose (LD50) are crucial for the safety assessment and further development of any therapeutic candidate.

Current state of in vivo preclinical research on this compound.

Conclusion and Future Directions

The available in vivo preclinical data provide a solid foundation for the anti-inflammatory and antinociceptive potential of this compound. The pharmacokinetic profile, although indicating low oral bioavailability, offers valuable information for formulation development to enhance its systemic exposure.

The significant gaps in the in vivo evaluation of this compound for cancer and neuroprotection, as well as the lack of comprehensive toxicity data, represent critical areas for future research. Investigating the efficacy of this compound in relevant animal models for these diseases and conducting thorough safety assessments will be paramount to unlocking its full therapeutic potential and advancing it through the drug development pipeline.

References

5'-Methoxynobiletin: A Technical Guide for Researchers

An In-depth Examination of CAS Number, Synonyms, and Biological Activity

This technical guide provides a comprehensive overview of 5'-Methoxynobiletin, a polymethoxyflavone with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, pharmacological properties, and underlying mechanisms of action.

Chemical Identity

CAS Number: 6965-36-2

Synonyms:

-

5,6,7,8,3',4',5'-Heptamethoxyflavone

-

NSC-67580

-

CHEBI:79477

-

2-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the biological activity of this compound and its closely related analogue, 5-Demethylnobiletin.

| Parameter | Compound | Value | Species/Cell Line | Experimental Model |

| Oral Bioavailability | This compound | 8-11% | Rat | Pharmacokinetic study |

| Antinociceptive Activity (Neurogenic Phase) | This compound | 68% inhibition | Mouse | Formalin-induced nociception |

| Antinociceptive Activity (Inflammatory Phase) | This compound | 91% inhibition | Mouse | Formalin-induced nociception |

| Elastase Release Inhibition | 5-Demethylnobiletin | 48% inhibition at 10 µM | Human Neutrophils | In vitro assay |

| p-ERK1/2 Downregulation | 5-Demethylnobiletin | Downregulated to 2.7 (relative to TPA group at 5.3) | Mouse | TPA-induced psoriasis-like skin lesions |

| p-p38 MAPK Downregulation | 5-Demethylnobiletin | Downregulated to 1.2 (relative to TPA group at 5.7) | Mouse | TPA-induced psoriasis-like skin lesions |

Anti-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators. This compound has been shown to inhibit these pathways, thereby reducing the inflammatory response.

Caption: LPS-induced inflammatory signaling pathway and points of inhibition by this compound.

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assay

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 24-well plates at a density of 4 x 10^5 cells/mL and allowed to adhere overnight.[1]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1]

-

Measurement of Pro-inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Cytokine Production (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2]

-

Protein Expression (iNOS, COX-2): After treatment, cells are lysed, and total protein is extracted. The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blot analysis using specific primary antibodies. β-actin is typically used as a loading control.[2]

-

In Vivo Pharmacokinetic Study

Animal Model: Male Wistar rats.

Methodology:

-

Dosing:

-

Intravenous (IV) Administration: A single dose of 10 mg/kg of this compound is administered intravenously.

-

Oral (PO) Administration: A single dose of 50 mg/kg of this compound is administered orally.

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Quantification: The concentration of this compound in the plasma samples is determined using a validated Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using appropriate pharmacokinetic software to determine parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

In Vivo Antinociceptive Activity Assay

Animal Model: Swiss mice.

Methodology:

-

Dosing: A single oral dose of 100 mg/kg of this compound is administered.

-

Formalin Test: 30 minutes after drug administration, 20 µL of a 2.5% formalin solution is injected into the subplantar region of the right hind paw.

-

Behavioral Observation: The time the animal spends licking the injected paw is recorded during two distinct phases:

-

Neurogenic Phase (Early Phase): 0-5 minutes post-formalin injection.

-

Inflammatory Phase (Late Phase): 15-30 minutes post-formalin injection.

-

-

Data Analysis: The percentage of inhibition of the nociceptive response is calculated by comparing the licking time of the treated group with that of a vehicle-treated control group.

References

Polymethoxyflavones: A Deep Dive into Their Anti-Cancer, Anti-Inflammatory, and Metabolic Benefits

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at polymethoxyflavones (PMFs), a class of bioactive compounds found predominantly in citrus peels. This whitepaper provides a detailed review of the current scientific literature on PMFs, focusing on their significant potential in therapeutic applications, particularly in oncology, inflammation, and metabolic disorders. The guide presents quantitative data in structured tables, detailed experimental protocols for key assays, and novel visualizations of the signaling pathways modulated by these promising natural compounds.

Polymethoxyflavones, a unique subgroup of flavonoids, are characterized by the presence of multiple methoxy groups on their core flavone structure. This structural feature enhances their lipophilicity and metabolic stability, contributing to their notable biological activities.[1] The most extensively studied PMFs include nobiletin and tangeretin, which have demonstrated potent anti-cancer, anti-inflammatory, and metabolism-regulating properties in numerous preclinical studies.[2][3]

Anti-Cancer Efficacy of Polymethoxyflavones

PMFs have shown significant promise as anti-cancer agents, exhibiting cytotoxic and cytostatic effects across a wide range of human cancer cell lines. The inhibitory effects of nobiletin and tangeretin, quantified by their half-maximal inhibitory concentration (IC50) values, are summarized below.

| Polymethoxyflavone | Cancer Cell Line | IC50 (µM) | Duration of Treatment (hours) | Reference |

| Nobiletin | A549 (Lung Carcinoma) | 23.82 | 48 | [2] |

| HT-29 (Colon Adenocarcinoma) | 4.7 - 46.2 | Not Specified | [4] | |

| HCT116 (Colon Carcinoma) | 8.4 - 37 | Not Specified | [4] | |

| COLO 205 (Colon Adenocarcinoma) | Not Specified | Not Specified | [4] | |

| MDA-MB-468 (Breast Cancer) | 51.3 | 72 | [2] | |

| MCF-7 (Breast Cancer) | 59.8 | 72 | [2] | |

| SK-BR-3 (Breast Cancer) | 86.9 | 72 | [2] | |

| Caco-2 (Colorectal Adenocarcinoma) | 403.6, 264, 40 | 24, 48, 72 | [3] | |

| Tangeretin | A549 (Lung Carcinoma) | 118.5 | 24 | [5] |

| HT-29 (Colon Adenocarcinoma) | 1.6 | Not Specified | [4] | |

| PC-3 (Prostate Cancer) | 75 | 72 | [6] | |

| LNCaP (Prostate Cancer) | 65 | 72 | [6] | |

| MDA-MB-435 (Melanoma) | Not Specified | Not Specified | [5][7] | |

| MCF-7 (Breast Cancer) | Not Specified | Not Specified | [5][7] |

Anti-Inflammatory Potential of Polymethoxyflavones

Chronic inflammation is a key driver of numerous diseases, including cancer and metabolic syndrome. PMFs have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators.

| Polymethoxyflavone | Inflammatory Mediator | Cell Line | Inhibition/IC50 | Reference |

| Nobiletin | Nitric Oxide (NO) | RAW 264.7 | IC50: Not Specified | [8] |

| TNF-α | RAW 264.7 | Significant Inhibition | [9] | |

| IL-6 | RAW 264.7 | Significant Inhibition | [9] | |

| Tangeretin | Nitric Oxide (NO) | RAW 264.7 | IC50: Not Specified | [8] |

| TNF-α | RAW 264.7 | Significant Inhibition | [10][11] | |

| IL-6 | RAW 264.7 | Significant Inhibition | [10][11] | |

| 5,6,7-trimethoxyflavone | Nitric Oxide (NO) | RAW 264.7 | Dose-dependent inhibition | [12] |

| TNF-α | RAW 264.7 | Dose-dependent inhibition | [12] | |

| IL-6 | RAW 264.7 | Dose-dependent inhibition | [12] |

Modulation of Metabolic Parameters

Emerging evidence suggests that PMFs can play a crucial role in regulating metabolic homeostasis, offering potential therapeutic avenues for metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Animal studies have shown that nobiletin can improve insulin resistance and reduce diet-induced obesity.[13]

Key Signaling Pathways Modulated by Polymethoxyflavones

The therapeutic effects of PMFs are underpinned by their ability to modulate critical intracellular signaling pathways. This guide provides detailed diagrams of these pathways, generated using the DOT language, to visualize the molecular targets of these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. PMFs, such as tangeretin, have been shown to inhibit this pathway by preventing the phosphorylation of IKK and IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[14]

Caption: Inhibition of the NF-κB signaling pathway by polymethoxyflavones.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Nobiletin and tangeretin have been shown to inhibit this pathway at multiple points, including the phosphorylation of Akt and mTOR, thereby suppressing cancer cell proliferation.[6][15][16]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by polymethoxyflavones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Tangeretin has been observed to inhibit the phosphorylation of ERK, JNK, and p38, contributing to its anti-inflammatory and anti-cancer effects.[14][17][18]

Caption: Inhibition of the MAPK signaling pathway by polymethoxyflavones.

Experimental Protocols

This technical guide also provides detailed methodologies for the extraction, purification, and analysis of PMFs, as well as for key in vitro assays to evaluate their biological activities.

Extraction and Purification of Polymethoxyflavones

1. Solvent Extraction:

A common method for extracting PMFs from dried citrus peel powder involves the use of organic solvents.[19]

-

Sample Preparation: Dried citrus peels are ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powder is typically extracted with hexane using a Soxhlet apparatus.[20]

-

Concentration: The resulting extract is concentrated under reduced pressure.

-

Purification: The crude extract is then subjected to flash chromatography on a silica gel column, using a gradient solvent system of hexane and acetone for separation.[20] Fractions are collected and analyzed by HPLC to identify and pool those containing the desired PMFs.

2. Supercritical Fluid Chromatography (SFC):

SFC is a green and efficient technique for the large-scale isolation and purification of PMFs.[19][21][22]

-

Mobile Phase: Supercritical carbon dioxide is used as the primary mobile phase, often with a polar co-solvent like methanol.

-

Stationary Phase: A variety of columns can be used, with 2-ethylpyridine and silica columns showing good separation for different PMFs.[23]

-

Optimization: Parameters such as backpressure, temperature, gradient time, and the percentage of co-solvent are optimized to achieve the best separation.[24]

Quantification of Polymethoxyflavones by HPLC